molecular formula C20H18N4O2 B3930680 N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3930680
M. Wt: 346.4 g/mol
InChI Key: GOEZPCXJTIPAHH-UHFFFAOYSA-N
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Description

N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones. The final coupling of the indole and pyrazole intermediates is achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using flow microreactor systems to enhance reaction efficiency and sustainability . The use of continuous flow chemistry can significantly reduce reaction times and improve yields, making it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of a nitro group can produce the corresponding amine derivative.

Scientific Research Applications

N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the pyrazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of indole, phenoxymethyl, and pyrazole carboxamide moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(22-12-14-5-4-8-18-17(14)9-10-21-18)19-11-15(23-24-19)13-26-16-6-2-1-3-7-16/h1-11,21H,12-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEZPCXJTIPAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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